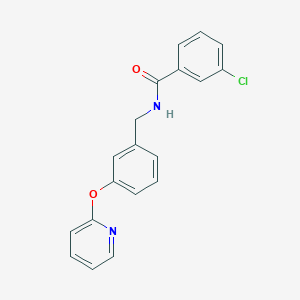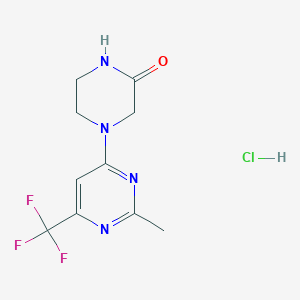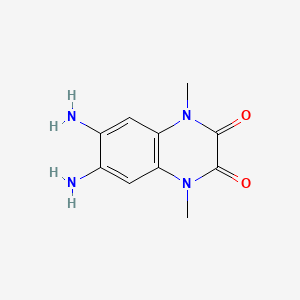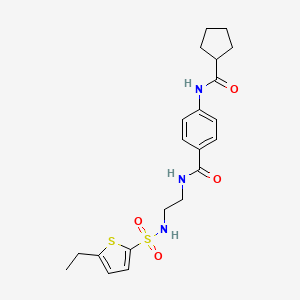
4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Unique Properties
Sulfonamides and benzamides are notable for their diverse applications, ranging from medicinal chemistry to material science. For instance, the synthesis and unique properties of compounds incorporating sulfonamide groups have been extensively studied, revealing their potential in creating materials with specific desirable properties. One study highlighted the synthesis of hexaselenacyclooctane derivatives, demonstrating their reactivity and potential applications in material science due to their unique structural and electronic properties (Nakayama et al., 1998).
Medicinal Chemistry and Drug Design
In medicinal chemistry, sulfonamide and benzamide groups are integral to designing inhibitors targeting various enzymes or receptors. Compounds containing these functionalities have been researched for their potential as anticancer agents, enzyme inhibitors, and antimicrobial substances. For example, benzamide-4-sulfonamides were investigated for their effectiveness in inhibiting human carbonic anhydrase isoforms, showcasing their potential as therapeutic agents (Abdoli et al., 2018).
Advanced Material Research
The structural versatility of sulfonamides and benzamides facilitates the synthesis of novel materials with advanced properties. Research into polymides derived from aromatic dianhydrides and diamines, including those containing thiophene units, has led to materials with exceptional thermal stability and solubility, which are critical for high-performance applications (Imai et al., 1984).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process of the compound.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-2-18-11-12-19(29-18)30(27,28)23-14-13-22-20(25)16-7-9-17(10-8-16)24-21(26)15-5-3-4-6-15/h7-12,15,23H,2-6,13-14H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXVZNXILBNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

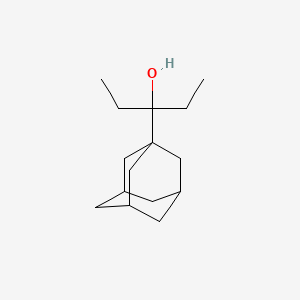
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2663446.png)
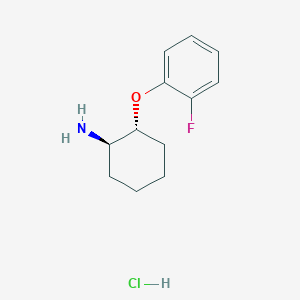
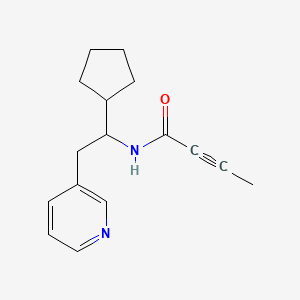
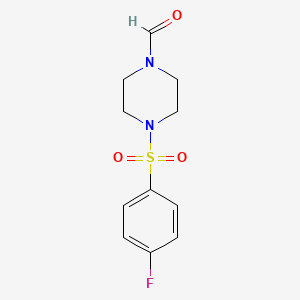
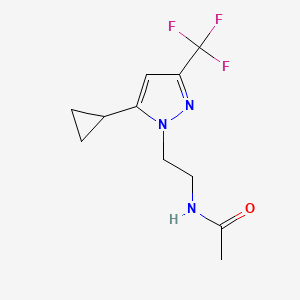
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)
